3-Chlorodibenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

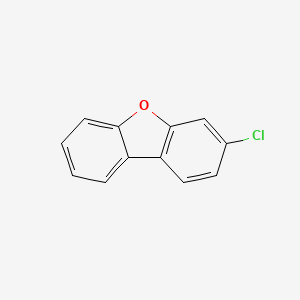

3-chlorodibenzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOZMMAURMEVAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017149 |

Source

|

| Record name | 3-Chlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25074-67-3 |

Source

|

| Record name | 3-Chlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25074-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025074673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PI7K19TKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of 3-Chlorodibenzofuran

An In-depth Technical Guide to the Synthesis of 3-Chlorodibenzofuran

This compound is a member of the polychlorinated dibenzofuran (PCDF) family, a class of organic compounds that have garnered significant scientific interest.[1][2] While PCDFs as a group are known as persistent organic pollutants (POPs) often formed during industrial processes and incineration, individual congeners like this compound are crucial as analytical standards for environmental monitoring and toxicological research.[1][3][4] The precise synthesis of specific congeners is essential for accurate quantification and for studying their metabolic and toxicological profiles, such as their biotransformation by microorganisms.[5]

This guide, intended for researchers in organic synthesis, environmental science, and toxicology, provides a detailed exploration of the core synthetic strategies for constructing the this compound scaffold. We will move beyond simple procedural outlines to dissect the causality behind methodological choices, grounding our discussion in established, authoritative reaction mechanisms.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. The core structure of this compound is a diaryl ether linkage that has been planarized through a C-C bond formation. This suggests two primary retrosynthetic disconnections, which form the basis of our most viable synthetic pathways:

-

C-O Bond Disconnection: This is the most common approach, involving the intramolecular cyclization of a diaryl ether precursor. The challenge lies in synthesizing the correctly substituted diaryl ether.

-

Intermolecular C-C/C-O Bond Formation: This involves building the furan ring onto a biphenyl scaffold or constructing the entire tricycle in a convergent manner.

Caption: Core retrosynthetic strategies for this compound.

Core Synthetic Strategies for the Dibenzofuran Scaffold

Several powerful named reactions can be employed to construct the dibenzofuran core. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and tolerance for specific functional groups.

The Ullmann Condensation and Related C-O Couplings

The Ullmann condensation is a classic, copper-catalyzed reaction for forming aryl ethers from an aryl halide and a phenol.[6][7] For dibenzofuran synthesis, this is typically applied as the final, ring-closing step in an intramolecular fashion.

Causality Behind the Method:

-

Catalyst: Copper, often as Cu(I), is the traditional catalyst. The reaction can proceed through a Cu(I) to Cu(III) catalytic cycle.[7] While palladium catalysts are now common for C-N and C-O couplings (Buchwald-Hartwig amination), copper remains a cost-effective and highly efficient choice for Ullmann-type reactions, especially for intramolecular cyclizations.[8]

-

Reaction Conditions: Traditional Ullmann reactions are notorious for requiring harsh conditions—high temperatures (>200 °C) and polar aprotic solvents like DMF or nitrobenzene.[6] This is because the oxidative addition of the aryl halide to the copper center can be sluggish. Modern protocols have introduced ligands (e.g., diamines, 1,10-phenanthroline) that stabilize the copper catalyst, allowing for milder temperatures and lower catalyst loading.[9][10]

-

Substrate Scope: The reaction is most effective when the aryl halide is activated by electron-withdrawing groups.[6] The intramolecular variant, used for cyclization, is generally more efficient than its intermolecular counterpart.

Caption: Simplified catalytic cycle for intramolecular Ullmann condensation.

Palladium-Catalyzed Cross-Coupling Strategies

Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions. For dibenzofuran synthesis, this can be a multi-step process or a one-pot cascade reaction. A common route involves an intermolecular Suzuki coupling to form a 2-hydroxybiphenyl derivative, followed by a separate intramolecular cyclization step.[11][12]

More advanced methods achieve the synthesis in a single pot. For example, a sequence involving the coupling of an o-iodophenol with a silylaryl triflate, followed by a palladium-catalyzed cyclization, provides an efficient route to the dibenzofuran core.[13]

Causality Behind the Method:

-

Catalyst: Palladium complexes, typically Pd(0), are exceptionally versatile. The choice of ligand (e.g., phosphines like PPh₃ or more complex biarylphosphines) is critical and is tuned to optimize the rates of oxidative addition and reductive elimination for the specific substrates.[14]

-

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron species with an organic halide, is favored for its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of many functional groups.[11][14] The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid in the transmetalation step.[14]

-

Intramolecular C-H Arylation: An alternative to the Ullmann-type C-O bond formation is a direct C-H activation/arylation reaction. A diaryl ether can be cyclized using a Pd(II) catalyst, which directly functionalizes a C-H bond to form the new C-C bond, completing the furan ring.[13] This approach is highly atom-economical.

The Pschorr Cyclization

The Pschorr cyclization is a classic method for preparing tricyclic systems via the intramolecular substitution of one aromatic ring by an aryl radical.[15] The radical is generated in situ from a diazonium salt, which is itself formed from a primary amine precursor.[16]

Causality Behind the Method:

-

Radical Generation: The key step is the decomposition of an aryl diazonium salt, typically catalyzed by copper powder or a soluble copper(I) salt, to release N₂ gas and generate an aryl radical.[15][17]

-

Intramolecular Trapping: The newly formed radical rapidly attacks the adjacent aromatic ring in an intramolecular fashion to form the dibenzofuran structure.[16]

-

Limitations: While powerful, the reaction can suffer from moderate yields and the formation of side products due to competing reactions of the diazonium salt or the aryl radical. However, it provides a unique pathway from amine precursors.[15]

Proposed Synthetic Pathway for this compound

Based on reliability and starting material accessibility, an Ullmann-type cyclization of a diaryl ether is a robust and logical approach.

Step 1: Synthesis of the Diaryl Ether Precursor (Intermolecular Ullmann Condensation)

The first step is to construct the key intermediate, 2-(2-bromophenoxy)-4-chloro-1-nitrobenzene. This is achieved via an intermolecular Ullmann condensation between 2-bromophenol and 3,4-dichloronitrobenzene. The nitro group on the dichloronitrobenzene serves as a powerful electron-withdrawing group, activating the halide at the 4-position for nucleophilic aromatic substitution.

Step 2: Reduction of the Nitro Group

The nitro group must be converted to an amino group to prepare for the subsequent Pschorr cyclization, which is a variation of the main proposed pathway. A standard reduction using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is effective.

Step 3: Intramolecular Cyclization (Pschorr Reaction)

The final ring closure is achieved via the Pschorr cyclization. The amino group is diazotized with sodium nitrite (NaNO₂) in an acidic medium to form the diazonium salt. This intermediate is then decomposed with copper catalysis to generate an aryl radical, which undergoes intramolecular cyclization to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocol is a representative procedure adapted from established methodologies for Ullmann condensations and Pschorr cyclizations.[16][17][18] Note: All procedures must be carried out by trained professionals in a controlled laboratory environment with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-(4-Chloro-2-nitrophenoxy)phenol

This protocol adapts the Ullmann ether synthesis for the creation of the diaryl ether precursor.

-

Reagent Preparation: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq), potassium hydroxide (KOH, 1.2 eq), and a suitable high-boiling solvent (e.g., DMF).

-

Initial Reaction: Heat the mixture to 70-80 °C with vigorous stirring until the phenol is completely dissolved and the potassium phenoxide has formed.

-

Catalyst and Substrate Addition: Add copper powder (0.05 eq) and 3,4-dichloronitrobenzene (0.9 eq).

-

Ullmann Coupling: Heat the reaction mixture to 110-120 °C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Quench the reaction by adding a dilute HCl solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization to this compound

This protocol details a palladium-catalyzed intramolecular C-H arylation to form the final product from a diaryl ether precursor (e.g., 2-bromo-1-(4-chlorophenoxy)benzene, which would be synthesized in a similar manner to Protocol 1). This avoids the use of diazonium salts.[13]

-

Reaction Setup: To a Schlenk flask, add the diaryl ether precursor (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable ligand such as triphenylphosphine (PPh₃, 0.1 eq).

-

Solvent and Base: Add a high-boiling point solvent such as pivalic acid or DMAc and a base (e.g., K₂CO₃, 2.0 eq).

-

Degassing: Seal the flask and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).

-

Cyclization Reaction: Heat the mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield pure this compound.

Comparative Analysis of Synthesis Pathways

| Pathway | Catalyst System | Key Precursor | Advantages | Disadvantages |

| Ullmann Cyclization | Copper (Cu) or Copper Salts (CuI) | 2-Halodiaryl ether | Cost-effective catalyst; well-established for C-O bond formation.[6][9] | Often requires high temperatures; can have limited functional group tolerance.[6] |

| Pd-Catalyzed C-H Arylation | Palladium (Pd(OAc)₂) + Ligand | Diaryl ether | High atom economy; often milder conditions than Ullmann; broad substrate scope.[13] | Catalyst and ligands can be expensive; requires careful optimization. |

| Pschorr Cyclization | Copper (Cu) | 2-Aminodiaryl ether | Utilizes readily available amine precursors; unique radical-based pathway.[15] | Diazonium intermediates can be unstable; yields may be moderate.[15][16] |

| Suzuki + Cyclization | Palladium (Pd(PPh₃)₄) + Base | Aryl halide + Arylboronic acid | Access to a wide variety of precursors; mild reaction conditions.[11][14] | Multi-step process; potential issues with boronic acid stability. |

Conclusion

The synthesis of this compound can be approached through several classic and modern synthetic strategies. While the Pschorr cyclization offers a direct route from an amino-diaryl ether, modern palladium-catalyzed methods, particularly intramolecular C-H activation, present a more atom-economical and potentially higher-yielding alternative. The traditional Ullmann condensation remains a viable and cost-effective option for the key C-O bond-forming cyclization step. The optimal choice of pathway will ultimately depend on the specific resources, expertise, and starting materials available to the research team. Each method, grounded in fundamental principles of organometallic and radical chemistry, provides a powerful tool for accessing this important analytical standard.

References

- Ashraf, R., Zahoor, A. F., Ali, K. G., Nazeer, U., Saif, M. J., Mansha, A., Chaudhry, A. R., & Irfan, A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances.

- Organic Chemistry Portal. (n.d.). Pschorr Reaction.

- Phillip, W. L., & Blem, A. R. (1984). Synthesis and characterization of twenty-two purified polychlorinated dibenzofuran congeners. Journal of Agricultural and Food Chemistry, 32(1), 68-71.

- Rappe, C., Buser, H. R., & Bosshardt, H. P. (1979). Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration. Annals of the New York Academy of Sciences, 320, 293-303.

- Cravotto, G., Orio, L., & Calcio Gaudino, E. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327.

- Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.

- Ashraf, R., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update.

- Harms, H., Wilkes, H., Sinnwell, V., Wittich, R. M., Figge, K., Francke, W., & Fortnagel, P. (1991). Transformation of this compound by Pseudomonas Sp. HH69. FEMS Microbiology Letters, 65(1), 25-29.

- Gray, A. P., Dipinto, V. M., & Solomon, I. J. (1976). Synthesis of specific polychlorinated dibenzofurans. The Journal of Organic Chemistry, 41(14), 2428-2434.

- Wikipedia. (n.d.).

- Knochel, P., et al. (2021). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ChemRxiv.

- Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans.

- Wikipedia. (n.d.).

- World Health Organization. (1998). Polychlorinated Dibenzofurans.

- ResearchGate. (2024).

- Wikipedia. (n.d.).

- Name Reactions in Organic Synthesis. (n.d.). Pschorr Synthesis.

- BenchChem. (2025).

- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Monge, M. A., & Buchwald, S. L. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

- Sharma, K., et al. (2023). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1292, 136159.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- ResearchGate. (2017). Suzuki coupling of different chloropyridines with phenylboronic acids.

- PubChem. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.

- Chen, Y., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 31085-31089.

- Azeredo, J. B., & Godoi, M. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- Fiasella, A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Beilstein Journal of Organic Chemistry, 19, 764-770.

Sources

- 1. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 2. Polychlorinated Dibenzofurans - Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transformation of this compound by Pseudomonas sp. HH69 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pjps.pk [pjps.pk]

- 12. researchgate.net [researchgate.net]

- 13. Dibenzofuran synthesis [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. Pschorr Reaction [organic-chemistry.org]

- 16. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 17. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Microbial Biodegradation of 3-Chlorodibenzofuran

Preamble: The Environmental Imperative

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) that have garnered significant scientific scrutiny due to their toxicity and environmental persistence.[1] Formed as unintentional byproducts of industrial processes such as waste incineration and chemical manufacturing, these compounds bioaccumulate in food chains, posing a risk to ecological and human health.[2] 3-Chlorodibenzofuran (3-CDD) serves as a crucial model compound for studying the environmental fate of its more toxic, highly chlorinated congeners. Understanding the microbial pathways capable of cleaving its stable heterocyclic structure is paramount for developing effective bioremediation strategies. This guide provides a detailed synthesis of the core metabolic routes, enzymatic machinery, and experimental methodologies employed by researchers to elucidate the biodegradation of 3-CDD.

Part 1: The Core Metabolic Strategy - A Tale of Two Rings

The aerobic bacterial degradation of 3-CDD is not a singular pathway but rather a strategic, non-selective assault on the molecule's two aromatic rings. The central theme is the initial enzymatic attack by a powerful class of enzymes known as dioxygenases. Bacteria do not typically utilize monochlorinated dibenzofurans as a sole carbon source for growth; instead, the degradation occurs primarily through co-metabolism, where the necessary enzymes are induced by a primary growth substrate like unsubstituted dibenzofuran.[3][4]

The critical bifurcation in the pathway occurs at the first step: the initial dioxygenase can attack either the chlorinated aromatic nucleus or the non-substituted one.[3][5] This lack of selectivity results in two distinct downstream metabolic cascades.

The Dominant Pathway: Angular Dioxygenation

The most well-characterized mechanism for cleaving the stable ether bridge of dibenzofurans is angular dioxygenation .[1] This reaction is catalyzed by a multi-component enzyme system, famously the Dibenzofuran 4,4a-dioxygenase (DFDO).[6][7] This enzyme system hydroxylates the carbon atom adjacent to the ether linkage (C4) and the angular, bridgehead carbon (C4a), leading to the spontaneous cleavage of the furan ring.[7][8]

In the case of 3-CDD, this leads to two primary trihydroxybiphenyl intermediates, as demonstrated in studies with Pseudomonas sp. strain HH69.[5]

-

Attack on the Non-chlorinated Ring: Dioxygenation at the 4' and 4a' positions of the unsubstituted ring yields 4-chloro-2,2',3-trihydroxybiphenyl (4-CTHBP) .[5]

-

Attack on the Chlorinated Ring: Dioxygenation at the 4 and 4a positions of the chlorinated ring yields 4'-chloro-2,2',3-trihydroxybiphenyl (4'-CTHBP) .[5]

These intermediates are then funneled into the lower metabolic pathway. An extradiol dioxygenase, specifically a 2,2',3-trihydroxybiphenyl dioxygenase, cleaves the dihydroxylated ring to form a meta-cleavage product (a yellow-colored hydroxymuconic semialdehyde derivative).[5][9] A subsequent hydrolase-catalyzed reaction cleaves this intermediate, ultimately yielding two distinct final products:

-

Metabolism of 4-CTHBP (from attack on the non-chlorinated ring) produces salicylate .[5]

-

Metabolism of 4'-CTHBP (from attack on the chlorinated ring) produces 4-chlorosalicylate .[5][10]

The accumulation of both salicylate and its chlorinated analog is the definitive hallmark of the non-selective angular dioxygenation of 3-CDD.[3][5]

The Minor Pathway: Lateral Dioxygenation

While angular dioxygenation is the primary route for ring fission, some bacteria can initiate degradation through lateral dioxygenation , attacking two adjacent carbon atoms on one of the benzene rings. This is the classic pathway for biphenyl degradation.[11] In the context of dibenzofuran, this is a less common and less efficient mechanism. For instance, Rhodococcus sp. strain HA01 has been observed to transform 3-CDD via lateral dioxygenation, although it was noted to be a minor reaction compared to its angular dioxygenation activity.[12] This pathway typically results in the formation of chlorinated versions of 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2-yliden)but-2-enoic acid (HOBB), the characteristic ring cleavage product of lateral dibenzofuran metabolism.[13]

Part 2: Key Microbial Players and Enzymatic Machinery

A specialized cohort of aerobic bacteria, primarily from the genera Sphingomonas, Pseudomonas, Terrabacter, and Rhodococcus, have been identified as potent degraders of dibenzofuran and its chlorinated derivatives.[1][12][14]

| Bacterial Strain | Key Characteristics | Relevant Findings for 3-CDD Degradation |

| Sphingomonas sp. RW1 | A well-studied bacterium capable of mineralizing dibenzofuran and dibenzo-p-dioxin.[4] | Degrades mono- and dichlorinated dibenzofurans via non-selective dioxygenolytic attack on both substituted and non-substituted rings.[3][4] |

| Pseudomonas sp. HH69 | A dibenzofuran-degrading strain instrumental in elucidating the 3-CDD pathway.[5] | Demonstrated the formation of both 4-chlorosalicylate and salicylate from 3-CDD, confirming the non-selective initial attack.[5] |

| Terrabacter sp. DBF63 | A gram-positive bacterium possessing a dibenzofuran 4,4a-dioxygenase (DFDO).[14] | Its DFDO enzyme system has been cloned and characterized, providing molecular insights into angular dioxygenation.[9] |

| Rhodococcus sp. HA01 | A dibenzofuran-utilizing strain that also transforms 3-CDD.[12] | Primarily uses angular oxygenation but also shows minor activity via lateral dioxygenation.[12] |

The enzymatic cascade responsible for this biotransformation is a testament to microbial adaptability.

| Enzyme Class | Specific Enzyme Example | EC Number | Catalytic Function |

| Angular Dioxygenase | Dibenzofuran 4,4a-dioxygenase | 1.14.12.12 | A three-component Rieske-type oxygenase that catalyzes the initial angular dihydroxylation and cleavage of the ether bridge.[7] |

| Extradiol Dioxygenase | 2,2',3-Trihydroxybiphenyl dioxygenase | 1.13.11.39 | Cleaves the dihydroxylated ring of the CTHBP intermediates via meta-cleavage. |

| Hydrolase | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase | 3.7.1.8 | Hydrolyzes the meta-cleavage product to yield salicylate (or a chlorinated derivative) and a pentadienoate.[9] |

Part 3: Experimental Validation - Protocols and Workflows

Elucidating these complex pathways requires robust experimental methodologies. The following protocols represent a standard workflow for investigating the biodegradation of 3-CDD by a bacterial isolate.

Experimental Workflow Overview

The process begins with isolating and culturing a potential degrading bacterium, followed by transformation assays using resting cells to separate metabolic activity from growth. Metabolites are then extracted and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS), to identify the chemical structures of intermediates and final products.

Protocol: Resting Cell Transformation Assay

Causality: This protocol uses "resting" cells—cells that are metabolically active but not growing—to study the transformation of 3-CDD without the complexities of cellular growth and substrate utilization for biomass. The enzymes for degradation are pre-induced by growing the cells on a structural analog like dibenzofuran.

-

Pre-culture Preparation: Inoculate the bacterial strain (e.g., Pseudomonas sp. HH69) into a mineral salts medium (MSM) supplemented with dibenzofuran (supplied as crystals or dissolved in a non-metabolizable solvent like DMSO) as the sole carbon source. Incubate at an optimal temperature (e.g., 30°C) with shaking until the late exponential growth phase.

-

Cell Harvesting: Transfer the culture to centrifuge tubes and pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Discard the supernatant. Resuspend the cell pellet in a sterile phosphate buffer (e.g., 50 mM, pH 7.0). Repeat the centrifugation and resuspension step twice more. This is critical to remove any residual growth substrate and media components.

-

Cell Suspension: Resuspend the final washed cell pellet in the same phosphate buffer to a specific optical density (e.g., OD₆₀₀ of 2.0), creating a concentrated resting cell suspension.

-

Transformation Reaction: In a glass flask, combine the resting cell suspension with a solution of 3-CDD (e.g., final concentration of 50-100 µM). Include a control flask with heat-killed cells to account for any abiotic degradation.

-

Incubation: Incubate the flasks on a shaker at the optimal temperature for a defined period (e.g., 4-24 hours), taking time-point samples periodically.

-

Reaction Termination & Sample Preparation: To stop the reaction, transfer an aliquot of the cell suspension to a microfuge tube and pellet the cells. The supernatant, containing the extracellular metabolites, is collected for analysis.

Protocol: Metabolite Identification by GC-MS

Causality: The hydroxylated and carboxylated intermediates of 3-CDD degradation are polar and not volatile enough for direct GC analysis. Derivatization, typically silylation, replaces acidic protons with trimethylsilyl (TMS) groups, increasing volatility and thermal stability for successful chromatographic separation and mass spectral analysis.[9]

-

Extraction: Take the supernatant from the resting cell assay. Acidify it to pH < 2 with HCl. This protonates acidic metabolites like chlorosalicylate, making them less water-soluble.

-

Solvent Partitioning: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) to the acidified supernatant. Vortex vigorously to extract the metabolites into the organic phase. Centrifuge to separate the layers and carefully collect the upper organic layer. Repeat the extraction twice more and pool the organic extracts.

-

Drying: Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water, which would interfere with the derivatization reagent.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Derivatization: Re-dissolve the dried residue in a small volume of a suitable solvent (e.g., pyridine). Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9] Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., start at 80°C, hold for 2 min, then ramp to 280°C at 10°C/min) to separate the components.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

-

-

Identification: Identify the metabolites by comparing their retention times and mass fragmentation patterns with those of authentic chemical standards or by interpreting the fragmentation patterns to deduce the structure.

Conclusion: From Microbial Curiosity to Bioremediation Potential

The microbial degradation of this compound is a model system for understanding how bacteria evolve complex enzymatic strategies to dismantle persistent pollutants. The non-selective angular dioxygenation pathway, resulting in the formation of both salicylate and 4-chlorosalicylate, highlights the metabolic versatility of soil microorganisms like Sphingomonas and Pseudomonas. By mastering the experimental workflows to elucidate these pathways, researchers can identify rate-limiting steps, characterize novel enzymes, and ultimately engineer more robust microbial consortia or enzymatic systems for the bioremediation of sites contaminated with dioxins and furans.

References

- Wittich, R. M., Wilkes, H., Sinnwell, V., Francke, W., & Fortnagel, P. (1992). Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp. Strain RW1. Applied and Environmental Microbiology, 58(3), 1005–1010. [Link]

- Nojiri, H., Habe, H., & Omori, T. (2001). Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Two Types of Bacteria Having Angular Dioxygenases with Different Features. Applied and Environmental Microbiology, 67(8), 3610-3617. [Link]

- Habe, H., & Omori, T. (2003). Microbial degradation of chlorinated dioxins. Applied Microbiology and Biotechnology, 62(4), 412-430. [Link]

- Kasuga, K., Nojiri, H., Yamane, H., Kodama, T., & Omori, T. (1997). Cloning and characterization of the genes involved in the degradation of dibenzofuran by Terrabacter sp. strain DBF63. Journal of Fermentation and Bioengineering, 84(5), 387–399. [Link]

- Aly, M. A., Iwagami, S., & Kimura, N. (2008). Two Angular Dioxygenases Contribute to the Metabolic Versatility of Dibenzofuran-Degrading Rhodococcus sp. Strain HA01. Bioscience, Biotechnology, and Biochemistry, 72(4), 993-1001. [Link]

- Nojiri, H., Habe, H., & Omori, T. (2001). Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Two Types of Bacteria Having Angular Dioxygenases with Different Features. Applied and Environmental Microbiology, 67(8), 3610–3617. [Link]

- Arunachalam, M., & Wittich, R. M. (1998). Interaction of Sphingomonas and Pseudomonas strains in the degradation of chlorinated dibenzofurans. Journal of Basic Microbiology, 38(4), 227-235. [Link]

- Harms, H., Wilkes, H., Sinnwell, V., Wittich, R. M., Figge, K., Francke, W., & Fortnagel, P. (1991). Transformation of this compound by Pseudomonas sp. HH69. FEMS Microbiology Letters, 81(1), 25-30. [Link]

- Wilkes, H., Wittich, R. M., Timmis, K. N., Fortnagel, P., & Francke, W. (1996). Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp. Strain RW1. Applied and Environmental Microbiology, 62(2), 367-371. [Link]

- Hong, H. B., Nam, I. H., Kim, Y. M., Kim, J. H., & Kim, Y. C. (2004). Biodegradation of dibenzo-p-dioxin, dibenzofuran, and chlorodibenzo-p-dioxins by Pseudomonas veronii PH-03.

- Bünz, P. V., & Cook, A. M. (1993). Dibenzofuran 4,4a-dioxygenase from Sphingomonas sp. strain RW1: angular dioxygenation by a three-component enzyme system. Journal of Bacteriology, 175(20), 6467–6475. [Link]

- Li, X., Li, P., Gong, Z., & Li, F. (2006). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 72(11), 7497-7501. [Link]

- Harms, H., & Zehnder, A. J. (1994). Influence of substrate diffusion on degradation of dibenzofuran and this compound by attached and suspended bacteria. Applied and Environmental Microbiology, 60(8), 2736-2745. [Link]

- Pham, T. T., Mohammadi, M., & Sylvestre, M. (2012). Resolving the Profile of Metabolites Generated during Oxidation of Dibenzofuran and Chlorodibenzofurans by the Biphenyl Catabolic Pathway Enzymes. PLoS ONE, 7(9), e44533. [Link]

- Sebbar, N., El Bakali, A., R'Zina, M., Warth, V., Glaude, P. A., & Fournet, R. (2012). Kinetic study of abatement of low concentration of dibenzofuran by oxidation – Effects of co-reactants. Fuel, 97, 775-783. [Link]

- Bünz, P. V., & Cook, A. M. (1993). Dibenzofuran 4,4a-dioxygenase from Sphingomonas sp. strain RW1: angular dioxygenation by a three-component enzyme system. Journal of Bacteriology, 175(20), 6467-6475. [Link]

- Bünz, P. V., & Cook, A. M. (1993). Dibenzofuran 4,4a-dioxygenase from Sphingomonas sp. strain RW1: angular dioxygenation by a three-component enzyme system. Journal of Bacteriology, 175(20), 6467–6475. [Link]

- Gai, Z., Yu, B., & Li, L. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Applied Microbiology and Biotechnology, 85(2), 361-371. [Link]

Sources

- 1. Microbial degradation of chlorinated dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transformation of this compound by Pseudomonas sp. HH69 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dibenzofuran 4,4a-dioxygenase from Sphingomonas sp. strain RW1: angular dioxygenation by a three-component enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dibenzofuran 4,4a-dioxygenase from Sphingomonas sp. strain RW1: angular dioxygenation by a three-component enzyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Two Types of Bacteria Having Angular Dioxygenases with Different Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of chlorinated dibenzofurans and dibenzo-p-dioxins by two types of bacteria having angular dioxygenases with different features - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicogenomics of 3-Chlorodibenzofuran

An In-Depth Technical Guide to the Toxicogenomics of 3-Chlorodibenzofuran

Abstract

This technical guide provides a comprehensive exploration of the (3-CDF), a member of the chlorinated dibenzofuran family of environmental contaminants. While less potent than its 2,3,7,8-substituted counterparts like TCDD, 3-CDF's toxicological profile is primarily mediated through the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This document details the core mechanisms of 3-CDF toxicity, outlines robust, field-proven experimental workflows for its toxicogenomic assessment, and provides insights into the interpretation of the resulting high-dimensional data. It is designed for researchers, toxicologists, and drug development professionals seeking to understand and apply genomic approaches to characterize the risks associated with dioxin-like compounds.

Introduction: Situating this compound in the Toxicological Landscape

Chlorinated dibenzofurans (CDFs) are a class of 135 structurally related compounds, or congeners, that are persistent organic pollutants.[1] They are not produced commercially but arise as unintended byproducts of industrial processes such as waste incineration and the manufacturing of certain chlorinated chemicals.[2][3] The toxicity of these compounds varies dramatically based on the number and position of chlorine atoms.[1][3]

This compound (3-CDF) is a mono-chlorinated congener. While most toxicological research has focused on the highly toxic congeners with chlorine atoms at positions 2, 3, 7, and 8 (e.g., 2,3,7,8-Tetrachlorodibenzofuran, TCDF), understanding the bioactivity of lesser-chlorinated congeners like 3-CDF is crucial for comprehensive risk assessment of complex environmental mixtures.[4][5]

Toxicogenomics, the study of how genomes respond to environmental stressors or toxicants, offers a powerful lens through which to investigate the effects of 3-CDF.[6] By profiling genome-wide changes in gene expression, we can elucidate mechanisms of action, identify sensitive biomarkers of exposure and effect, and build predictive models of toxicity.[7][8] The central hypothesis is that chemical-specific patterns of altered gene expression can classify toxicants and provide deep mechanistic insights.[7]

The Core Mechanism: Aryl Hydrocarbon Receptor (AHR) Activation

The vast majority of toxic effects elicited by 3-CDF and other dioxin-like compounds are mediated by the Aryl Hydrocarbon Receptor (AHR).[2][4][9] The AHR is a ligand-activated transcription factor that resides in the cytoplasm, complexed with chaperone proteins like heat shock protein 90 (Hsp90).[9]

Senior Application Scientist's Note: The AHR pathway is the canonical signaling cascade for this class of compounds. Understanding this pathway is not just academic; it forms the basis for interpreting every piece of gene expression data generated in a toxicogenomics study of 3-CDF. The magnitude of activation of AHR-dependent genes is often directly proportional to the toxic potency of the congener being studied.

The activation sequence is as follows:

-

Ligand Binding: 3-CDF, being lipophilic, diffuses across the cell membrane and binds to the AHR in the cytoplasm.[10]

-

Conformational Change & Nuclear Translocation: Ligand binding induces a conformational change in the AHR, causing it to dissociate from its chaperone proteins. This exposes a nuclear localization signal.[11]

-

Heterodimerization: Inside the nucleus, the activated AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT) protein.[9][11]

-

DNA Binding & Gene Transcription: The AHR/ARNT complex is a potent transcription factor that binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[2][10]

-

Altered Gene Expression: Binding of the AHR/ARNT complex to DREs initiates the transcription of a battery of downstream genes, leading to a cascade of biological effects.[4]

This "genomic pathway" is the primary driver of toxicity, affecting processes from xenobiotic metabolism to cell proliferation and immune function.[4][12]

Caption: A diagram of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

The Toxicogenomic Signature of 3-CDF Exposure

Activation of the AHR pathway by 3-CDF results in a characteristic gene expression signature. While the specific profile can vary by species, tissue, dose, and time, a core set of AHR-responsive genes is consistently modulated across studies of dioxin-like compounds.[13]

| Gene | Function | Typical Regulation | Significance in Toxicity |

| CYP1A1 | Xenobiotic Metabolism (Phase I) | Strong Up-regulation | A canonical biomarker of AHR activation.[9][14] Involved in the metabolic activation of other xenobiotics. |

| CYP1A2 | Xenobiotic & Endobiotic Metabolism | Up-regulation | Important in drug and steroid metabolism; its dysregulation can disrupt homeostasis.[15] |

| CYP1B1 | Xenobiotic & Steroid Metabolism | Up-regulation | Implicated in hormone-related cancers and metabolic disruption.[2] |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Up-regulation | A phase II enzyme involved in detoxification and cellular defense against oxidative stress.[16] |

| ALDH3A1 | Aldehyde Dehydrogenase 3A1 | Up-regulation | Detoxifies aldehydes generated from lipid peroxidation and xenobiotic metabolism.[17] |

| GSTA1 | Glutathione S-Transferase A1 | Up-regulation | A phase II enzyme that conjugates xenobiotics with glutathione for detoxification. |

| TIPARP | TCDD-Inducible Poly(ADP-Ribose) Polymerase | Up-regulation | Acts as a negative feedback regulator of AHR signaling. |

| Repressed Genes | Various (e.g., related to lipid metabolism) | Down-regulation | AHR activation can also lead to widespread gene repression, contributing to metabolic disorders.[13] |

| Table 1: A summary of key AHR-responsive genes and their roles in 3-CDF toxicity. |

A Self-Validating Experimental Workflow for Toxicogenomic Analysis

Designing a robust toxicogenomics study requires meticulous attention to detail, from initial experimental design to final data analysis. The following workflow represents a field-proven approach, incorporating critical quality control steps to ensure data integrity and reproducibility.

Caption: A comprehensive workflow for a toxicogenomics study of 3-CDF.

Protocol 1: In Vitro Toxicogenomic Profiling of 3-CDF in Primary Rat Hepatocytes

This protocol details a standard workflow for assessing the genomic response to 3-CDF using a metabolically competent in vitro system.

I. Experimental Design & Cell Culture

-

Rationale: Primary hepatocytes are the gold standard for in vitro hepatotoxicity studies as they retain many of the metabolic activities of the liver.[12]

-

Cell Plating: Plate cryopreserved primary rat hepatocytes on collagen-coated 6-well plates at a density of 0.5 x 10^6 viable cells/well. Allow cells to attach for 4-6 hours.

-

Dosing Preparation: Prepare a stock solution of 3-CDF in DMSO. Serially dilute the stock in cell culture medium to achieve final concentrations for a dose-response curve (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO equivalent to the highest dose).

-

Exposure: Replace the attachment medium with the dosing medium. Expose cells for a predetermined time point (e.g., 24 hours).[12] A time-course experiment (e.g., 4, 8, 24, 48 hours) can provide additional mechanistic insight.[10]

-

Self-Validation Check: Ensure at least three biological replicates for each dose group and control. This is non-negotiable for statistical power.

-

II. RNA Isolation and Quality Control

-

Cell Lysis: At the end of the exposure period, wash cells with PBS and lyse directly in the well using a TRIzol-based reagent.

-

RNA Extraction: Perform RNA extraction according to the manufacturer's protocol (e.g., phase separation followed by column-based purification). Include a DNase treatment step to eliminate genomic DNA contamination.

-

Quality Control (Critical Step):

-

Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 and an A260/230 ratio of >1.8 is required.

-

Assess RNA integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8.0 is essential for reliable downstream transcriptomic analysis. Samples below this threshold should be discarded.

-

III. Transcriptomic Profiling (RNA-Seq)

-

Library Preparation: Using a high-quality RNA sample (e.g., 100-500 ng), generate sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Pool the libraries and sequence on a high-throughput platform (e.g., Illumina NovaSeq) to generate at least 20 million single-end or paired-end reads per sample.

-

Self-Validation Check: Monitor key sequencing quality metrics like Phred scores (Q30 > 90%) and cluster density.

-

IV. Bioinformatic Data Analysis

-

Raw Data QC: Use tools like FastQC to check the quality of raw sequencing reads.

-

Alignment: Align reads to the reference rat genome (e.g., rn6) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis:

-

Import the count matrix into R/Bioconductor.

-

Use packages like DESeq2 or edgeR to normalize the data and perform statistical analysis to identify differentially expressed genes (DEGs).

-

Commonly used criteria for significance are an absolute log2 fold-change > 1.0 and an adjusted p-value (FDR) < 0.05.

-

-

Pathway and Functional Analysis:

-

Take the list of significant DEGs and perform enrichment analysis using databases like Gene Ontology (GO) and KEGG.[6]

-

Tools like DAVID, Metascape, or Ingenuity Pathway Analysis (IPA) can reveal the biological pathways and processes perturbed by 3-CDF exposure.

-

Data Interpretation: From Gene Lists to Toxicological Insight

The output of a toxicogenomics experiment is a list of hundreds or thousands of differentially expressed genes. The true scientific value lies in translating this data into actionable toxicological knowledge.

Benchmark Dose (BMD) Modeling

A key application is the calculation of a benchmark dose, which is the dose that produces a predetermined change in response (the benchmark response, or BMR) from control levels.[12] Applying BMD modeling to gene expression data allows for the determination of a point of departure for risk assessment at the molecular level.

For example, the expression of Cyp1a1 can be modeled against the 3-CDF dose concentration to calculate a BMDL (the lower 95% confidence limit of the BMD). This provides a quantitative measure of the potency of 3-CDF in activating the AHR pathway. Comparing these values across different dioxin-like compounds is a cornerstone of modern risk assessment.[12]

| Compound | WHO 2005 TEF Value | Gene Expression REP (vs. TCDD) | Endpoint |

| 2,3,7,8-TCDD | 1 | 1 (Reference) | Multiple, including Gene Expression |

| 2,3,7,8-TCDF | 0.1 | ~0.02 - 0.03 | BMD modeling of AHR-responsive genes[12] |

| 3-CDF | Not Assigned | Expected to be <<0.1 | AHR-mediated gene expression |

| Table 2: Toxic Equivalency Factors (TEFs) and Relative Potency (REP) values for selected dioxin-like compounds. Gene expression-derived REPs can refine these values.[3][12] |

Comparative Toxicogenomics

The gene expression profile of 3-CDF can be compared to signatures in toxicogenomics databases like the DrugMatrix and TG-GATEs.[6][18] If the 3-CDF signature closely matches that of a well-characterized hepatotoxin, it provides strong evidence for a similar mode of action. Furthermore, comparing the 3-CDF profile to that of TCDD or TCDF can reveal both conserved and compound-specific responses, helping to explain differences in potency and toxicity phenotypes.[13]

Conclusion and Future Directions

The toxicogenomic analysis of this compound provides a detailed, systems-level view of its biological activity. The primary mechanism of toxicity is unequivocally the activation of the Aryl Hydrocarbon Receptor, leading to a predictable and quantifiable cascade of gene expression changes. By employing robust, self-validating experimental and bioinformatic workflows, researchers can generate high-fidelity data suitable for mechanistic elucidation, biomarker discovery, and quantitative risk assessment.

Future work should focus on integrating toxicogenomic data with other 'omics' platforms, such as metabolomics and proteomics, to build more comprehensive Adverse Outcome Pathways (AOPs).[19][20] These integrated approaches will continue to enhance our ability to predict the toxicity of 3-CDF and other environmental contaminants, ultimately reducing reliance on traditional animal testing and better protecting human health.

References

- Boverhof, D. R., et al. (2010).

- Bradfield, C. A., et al. (2008). THE ARYL HYDROCARBON RECEPTOR AS A TARGET FOR ESTROGEN RECEPTOR-NEGATIVE BREAST CANCER CHEMOTHERAPY. PMC - NIH. [Link]

- Fritz, W. A., et al. (2009). The selective aryl hydrocarbon receptor modulator 6-methyl-1,3,8-trichlorodibenzofuran inhibits prostate tumor metastasis in TRAMP mice. Biochemical Pharmacology. [Link]

- Tohyama, C., et al. (2010). Molecular targets that link dioxin exposure to toxicity phenotypes. PMC - NIH. [Link]

- ATSDR. (2023). Toxicological Profile for Chlorodibenzofurans (CDFs). Agency for Toxic Substances and Disease Registry. [Link]

- Nguyen, T., & Cong, G. (2025). Completion of the DrugMatrix Toxicogenomics Database using 3-Dimensional Tensors. arXiv. [Link]

- Boverhof, D. R., et al. (2006). Comparative Temporal Toxicogenomic Analysis of TCDD- and TCDF-Mediated Hepatic Effects in Immature Female C57BL/6 Mice. Toxicological Sciences. [Link]

- Oesch-Bartlomowicz, B., et al. (2005). Aryl hydrocarbon receptor activation by cAMP vs. dioxin: Divergent signaling pathways.

- Bellin, J. S., & Barnes, D. G. (1987). Health hazard assessment for chlorinated dioxins and dibenzofurans other than 2, 3, 7, 8-TCDD. PubMed. [Link]

- PubChem. 1,3-Dichlorodibenzofuran.

- Lin, Y-S., et al. (2023). Dioxin(-like)-Related Biological Effects through Integrated Chemical-wide and Metabolome-wide Analyses. DSpace. [Link]

- Denison, M. S. Dioxin-Like Chemicals and Environmental Endocrine Disrupting Chemicals: Molecular Mechanisms and Bioanalytical Detection.

- Puga, A., et al. (2002).

- Wikipedia. Dioxins and dioxin-like compounds. Wikipedia. [Link]

- Merchant, M., et al. (1992). Mechanism of action of aryl hydrocarbon receptor antagonists: inhibition of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression. PubMed. [Link]

- Boverhof, D. R., et al. (2006).

- Forgacs, A. L., et al. (2019).

- Aly, M. A., et al. (2009). Metabolism of 2-chlorodibenzofuran and this compound by Rhodococcus sp. strain HA01.

- Silkworth, J. B., et al. (2008). Toxicogenomic Analysis of Gender, Chemical, and Dose Effects in Livers of TCDD- or Aroclor 1254–Exposed Rats Using a Multifactor Linear Model. Oxford Academic. [Link]

- Waring, J. F., et al. (2001). Gene expression analysis reveals chemical-specific profiles. PubMed. [Link]

- EPA. (1994). Dibenzofuran. U.S. Environmental Protection Agency. [Link]

- Silkworth, J. B., et al. (2008). Toxicogenomic Analysis of Gender, Chemical, and Dose Effects in Livers of TCDD- Or Aroclor 1254-exposed Rats Using a Multifactor Linear Model. PubMed. [Link]

- Orsini, L., et al. (2013). Gene expression profiling of three different stressors in the water flea Daphnia magna. Comparative Biochemistry and Physiology Part D: Genomics and Proteomics. [Link]

- EPA. (2022). Dibenzofuran, 2,3,7,8-tetrachloro-. U.S. Environmental Protection Agency. [Link]

- PubChem. This compound.

- ATSDR. (2022). Toxicological Profile for Chlorodibenzofurans (CDFs). Agency for Toxic Substances and Disease Registry. [Link]

- Harms, H., et al. (1991). Transformation of this compound by Pseudomonas Sp. HH69. PubMed. [Link]

- Nault, R., et al. (2023). 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) elicited dose-dependent shifts in the murine urinary metabolome associated with hepatic AHR-mediated differential gene expression. PMC - NIH. [Link]

- PubChem. Dibenzofuran.

- NIEHS. (2022). NIEHS-09. National Institute of Environmental Health Sciences. [Link]

- Nymark, P., et al. (2021). Transcriptomics in Toxicogenomics, Part III: Data Modelling for Risk Assessment. PMC. [Link]

- Wiegers, T. C., et al. (2024). Transforming environmental health datasets from the comparative toxicogenomics database into chord diagrams to visualize molecular mechanisms. PubMed Central. [Link]

- Martens, M., et al. (2022). Toxicogenomics Data for Chemical Safety Assessment and Development of New Approach Methodologies: An Adverse Outcome Pathway‐Based Approach.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 1,3-Dichlorodibenzofuran | C12H6Cl2O | CID 32437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 4. Molecular targets that link dioxin exposure to toxicity phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Health hazard assessment for chlorinated dioxins and dibenzofurans other than 2, 3, 7, 8-TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developments in toxicogenomics: understanding and predicting compound-induced toxicity from gene expression data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene expression analysis reveals chemical-specific profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptomics in Toxicogenomics, Part III: Data Modelling for Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE ARYL HYDROCARBON RECEPTOR AS A TARGET FOR ESTROGEN RECEPTOR-NEGATIVE BREAST CANCER CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Aryl hydrocarbon receptor activation by cAMP vs. dioxin: Divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Comparative toxicogenomic analysis of the hepatotoxic effects of TCDD in Sprague Dawley rats and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of aryl hydrocarbon receptor antagonists: inhibition of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NIEHS-09 | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 17. Toxicogenomic analysis of gender, chemical, and dose effects in livers of TCDD- or aroclor 1254-exposed rats using a multifactor linear model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. arxiv.org [arxiv.org]

- 19. dspace.library.uu.nl [dspace.library.uu.nl]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Toxic Action of 3-Chlorodibenzofuran

Preamble: Deconstructing a Persistent Environmental Toxicant

Chlorinated dibenzofurans (CDFs) represent a class of 135 structurally related compounds, known as congeners, that are persistent in the environment and the body.[1][2] These compounds are not produced intentionally but emerge as undesirable byproducts from industrial processes like chemical manufacturing, incineration, and the bleaching of paper pulp.[1][3] The toxicity of a specific CDF congener is profoundly dictated by the number and position of its chlorine atoms, with those substituted at the 2,3,7, and 8 positions exhibiting the highest potency, a toxicity profile often compared to the infamous 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2][3] This guide provides a focused, in-depth analysis of the core toxic mechanism of a representative mono-chlorinated congener, 3-Chlorodibenzofuran (3-CDF), elucidating the molecular cascade from initial receptor binding to downstream cellular damage.

Toxicokinetics: The Journey of 3-CDF in a Biological System

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 3-CDF is fundamental to appreciating its toxic potential. As with other CDFs, 3-CDF is lipophilic, a property that governs its environmental persistence and biological accumulation.[1][4]

-

Absorption and Distribution : Exposure typically occurs through the consumption of contaminated food, particularly fatty items like meat, fish, and dairy products.[1] Following absorption, its lipophilicity drives its distribution and accumulation in adipose tissue, where it can persist for extended periods.[1][5]

-

Metabolism and Excretion : The primary site of metabolism is the liver. While specific mammalian metabolic pathways for 3-CDF are not extensively detailed, studies on related congeners show that metabolism is a critical step.[6] Cytochrome P450 enzymes hydroxylate the molecule, a necessary step to increase its water solubility for excretion.[6][7] Studies in rats demonstrate that CDFs are metabolized and their metabolites are primarily excreted as conjugated substances in the bile and feces.[5][7] Bacterial systems have been shown to degrade 3-CDF via oxidative pathways, offering insight into potential breakdown mechanisms.[8]

The Core Toxic Mechanism: Hijacking the Aryl Hydrocarbon Receptor (AhR) Pathway

The vast majority of the toxic effects elicited by 3-CDF and other dioxin-like compounds are mediated through a single, well-defined molecular pathway: the Aryl Hydrocarbon Receptor (AhR) signaling cascade.[6] The AhR is a ligand-activated transcription factor that serves as a cellular sensor for various small molecules, including environmental contaminants.[9][10]

The Causality of the AhR Pathway: The activation of this pathway is not an anomaly; it is the cell's attempt to recognize and eliminate a foreign chemical (xenobiotic). The AhR system evolved to regulate the expression of detoxification enzymes. However, the high affinity and persistence of ligands like 3-CDF lead to a sustained, aberrant activation of this pathway, turning a protective response into a toxic one.

The Step-wise Molecular Cascade:

-

Ligand Binding: 3-CDF, being planar and hydrophobic, diffuses across the cell membrane into the cytoplasm. Here, it binds to the latent AhR, which is part of a protein complex including heat shock protein 90 (Hsp90) and other co-chaperones.

-

Conformational Change and Nuclear Translocation: This binding event induces a conformational change in the AhR, exposing a nuclear localization signal. The chaperone proteins dissociate, and the activated AhR-ligand complex is transported into the nucleus.[6][10]

-

Heterodimerization: Inside the nucleus, the AhR complex dimerizes with its partner protein, the AhR Nuclear Translocator (ARNT).[6][10][11]

-

DNA Binding and Gene Transcription: The newly formed AhR-ARNT heterodimer functions as a potent transcription factor. It binds with high affinity to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[6][11]

-

Induction of the "Dioxin Battery" of Genes: The binding of the AhR-ARNT complex to DREs initiates the transcription of a wide array of genes, most notably Phase I and Phase II drug-metabolizing enzymes. The hallmark of this response is the robust induction of Cytochrome P450 1A1 (CYP1A1) and CYP1B1.[6]

Downstream Toxicological Consequences

The sustained activation of the AhR pathway culminates in a range of deleterious cellular and systemic effects.

Enzyme Induction and Oxidative Stress

The dramatic upregulation of CYP1A1 is a double-edged sword. While intended to metabolize the xenobiotic, the hyper-activated enzyme can enter a futile cycling process, producing significant amounts of Reactive Oxygen Species (ROS) such as superoxide anions and hydrogen peroxide.[12] This overwhelming production of ROS depletes cellular antioxidant defenses, like glutathione (GSH), leading to a state of oxidative stress.[13][14] This stress damages cellular components, including lipids (lipid peroxidation), proteins, and, critically, DNA.[12]

Genotoxicity and Carcinogenicity

DNA damage is a primary consequence of 3-CDF-induced oxidative stress.[13] ROS can cause single- and double-strand DNA breaks and oxidative modifications to DNA bases.[15][16][17] If this damage overwhelms the cell's repair mechanisms, it can lead to mutations, genomic instability, and ultimately, the initiation of cancer. While not all CDF congeners are classified, the shared mechanism of action with potent carcinogens like 2,3,7,8-TCDD and the known carcinogenicity of congeners like 2,3,4,7,8-pentaCDF strongly implicate this entire class of compounds in carcinogenesis.[1][18]

Systemic Toxic Effects

The chronic activation of AhR signaling disrupts numerous physiological processes, leading to a spectrum of toxicities observed in animal models and human exposure incidents. These include:

-

Immunotoxicity: Atrophy of the thymus and suppression of immune responses.[4][6]

-

Reproductive and Developmental Toxicity: Can cause birth defects such as cleft palate and hydronephrosis in animal studies.[19][20]

-

Hepatotoxicity: Damage to the liver, a primary site of metabolism and AhR activity.[1][4]

-

Dermal Effects: A hallmark of severe exposure is chloracne, a persistent and disfiguring skin condition.[4][6]

| Toxicological Endpoint | Core Mechanism | Key Molecular Events | Associated Pathologies |

| Enzyme Induction | Sustained AhR-ARNT binding to DREs. | Massive upregulation of CYP1A1/1B1 mRNA and protein. | Altered metabolism of endogenous and xenobiotic compounds. |

| Oxidative Stress | Futile cycling of hyper-induced CYP450 enzymes. | Overproduction of ROS; depletion of cellular GSH.[12][14] | Lipid peroxidation, protein damage, mitochondrial dysfunction. |

| Genotoxicity | ROS-mediated and potentially metabolite-mediated DNA damage. | DNA single/double-strand breaks; formation of DNA adducts.[13][15] | Mutations, genomic instability. |

| Carcinogenicity | Fixation of mutations and promotion of cell proliferation. | Initiation and promotion stages of cancer development.[1][18] | Tumors in various organs (e.g., liver, thyroid).[18] |

| Immunotoxicity | AhR-mediated disruption of lymphocyte development and function. | Thymic atrophy, altered T-cell differentiation.[6][21] | Increased susceptibility to infections. |

| Developmental Toxicity | Disruption of AhR-regulated developmental signaling pathways. | Altered cell differentiation and morphogenesis. | Cleft palate, hydronephrosis, reproductive failure.[19][20] |

Table 1: Summary of Toxicological Endpoints and Mechanisms for Dioxin-like Compounds including 3-CDF.

Experimental Protocols for Mechanistic Investigation

Validating the toxic mechanism of 3-CDF requires robust, self-validating experimental systems. The choice of assay is dictated by the specific question being asked, from initial receptor activation to downstream functional consequences.

Protocol: Dioxin-Responsive-Chemical Activated Luciferase gene eXpression (DR-CALUX) Bioassay

Causality Behind Experimental Choice: This is the gold-standard in vitro method for quantifying the AhR-activating potential of a compound or mixture.[22][23][24] It is a self-validating system because the signal (light production) is directly and mechanistically coupled to the biological event of interest: the binding of the AhR-ARNT complex to a DRE and the subsequent transcription of a reporter gene. Its high sensitivity and specificity make it an ideal screening tool.

Methodology:

-

Cell Culture: Maintain a genetically modified cell line, typically a rat hepatoma (H4IIE) line, that is stably transfected with a luciferase reporter gene under the control of multiple DREs.[22][23] Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

Cell Seeding: Plate the cells into opaque, white 96-well microplates at a density that ensures they reach ~90% confluency at the time of analysis. Allow cells to attach and grow for 24 hours.

-

Dosing: Prepare serial dilutions of 3-CDF in the appropriate solvent (e.g., DMSO). Also prepare a standard curve using a reference compound like TCDD.

-

Exposure: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of 3-CDF or the TCDD standard. Include solvent-only controls. Incubate the plates for 24 hours.[23]

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS). Add a passive lysis buffer to each well and incubate for 15 minutes with gentle shaking to ensure complete cell lysis.

-

Luminometry: Add the luciferase assay reagent, which contains the substrate (e.g., luciferin), to each well.

-

Data Acquisition: Immediately measure the luminescence (light output) using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (solvent control) from all readings. Plot the luminescence intensity against the concentration of 3-CDF and TCDD. The activity of 3-CDF can be expressed as a Relative Potency (REP) compared to TCDD.

Protocol: Acute Toxicity Assessment in a Rodent Model

Causality Behind Experimental Choice: While in vitro assays are crucial for mechanistic insights, in vivo studies are necessary to understand the systemic effects, target organ toxicities, and integrated physiological response.[25][26] Rodent models, such as rats and mice, are well-characterized and widely accepted for toxicological evaluations.[25][27] An acute toxicity study provides initial data on the dose-response relationship and potential lethal dose.[28]

Methodology (General Guideline):

-

Animal Selection and Acclimation: Select healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a single sex to reduce variability.[25] Acclimate the animals to the laboratory conditions for at least one week.

-

Dose Formulation: Prepare the 3-CDF formulation in a suitable vehicle (e.g., corn oil). The concentration should be calculated to deliver the desired dose in a consistent volume (e.g., 10 mL/kg body weight).

-

Dose Administration: Divide animals into multiple groups (e.g., 3-5 animals per group). Administer a single dose of 3-CDF to each group via the intended route of exposure (e.g., oral gavage). Include a vehicle control group. Use a range-finding approach with logarithmically spaced doses (e.g., 10, 100, 1000 mg/kg).[28]

-

Observation Period: Observe the animals intensively for the first several hours post-dosing and then periodically (e.g., daily) for 14 days.[28]

-

Clinical Observations: Record all signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption. Note the time of onset, severity, and duration of these signs.

-

Necropsy: At the end of the observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (including those that died during the study), examining all organs and tissues for abnormalities.

-

Histopathology (Optional but Recommended): Collect target organs (e.g., liver, thymus, kidney) and any tissues with gross lesions. Preserve them in formalin for subsequent histopathological examination.

-

Data Analysis: Analyze the mortality data to estimate the LD₅₀ (Lethal Dose, 50%). Summarize the clinical and necropsy findings for each dose group to identify target organs of toxicity.

Conclusion

The toxic action of this compound is a well-defined, receptor-mediated process. Its ability to potently and persistently activate the Aryl Hydrocarbon Receptor initiates a cascade of gene expression changes that, while intended to be protective, result in profound cellular dysfunction. The downstream consequences of this aberrant signaling, including severe oxidative stress and genotoxicity, are the mechanistic underpinnings of the broad spectrum of toxicities—from immunotoxicity to carcinogenicity—associated with this class of persistent environmental pollutants. A thorough understanding of this core mechanism is essential for accurate risk assessment, the development of effective biomarkers, and the strategic design of therapeutic interventions in cases of exposure.

References

- Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals - PMC - NIH. (n.d.).

- Transformation of this compound by Pseudomonas Sp. HH69 - PubMed. (1991). PubMed. [Link]

- Chlorodibenzofurans (CDFs) | ToxFAQs™ | ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry, CDC. [Link]

- The selective aryl hydrocarbon receptor modulator 6-methyl-1,3,8-trichlorodibenzofuran inhibits prostate tumor metastasis in TRAMP mice - PubMed. (2009). PubMed. [Link]

- Brominated dioxin-like compounds: in vitro assessment in comparison to classical dioxin-like compounds and other polyaromatic compounds - PubMed. (2003). PubMed. [Link]

- (PDF) Brominated dioxin-like compounds: In vitro assessment in comparison to classical dioxin-like compounds and other polyaromatic compounds. (2003).

- 3,6-Dichlorodibenzofuran | C12H6Cl2O | CID 53144 - PubChem. (n.d.). PubChem. [Link]

- Complex Interactions between Dioxin-Like and Non-Dioxin-Like Compounds for in Vitro Cellular Responses: Implications for the Identification of Dioxin Exposure Biomarkers. (2010).

- Modeling and Assaying Dioxin-Like Biological Effects for both Dioxin-Like and Certain Non-Dioxin–Like Compounds. (2004). Oxford Academic. [Link]

- Toxicological Profile for Chlorodibenzofurans (CDFs). (1994). Agency for Toxic Substances and Disease Registry. [Link]

- THE ARYL HYDROCARBON RECEPTOR AS A TARGET FOR ESTROGEN RECEPTOR-NEGATIVE BREAST CANCER CHEMOTHERAPY - PMC - NIH. (2009).

- Toxicological Profile for Chlorodibenzofurans (CDFs). (2023). Agency for Toxic Substances and Disease Registry, CDC. [Link]

- Metabolism of 2-chlorodibenzofuran and this compound by... | Download Scientific Diagram. (2008).

- Dibenzofuran induces oxidative stress, disruption of trans-mitochondrial membrane potential (ΔΨm) and G1 arrest in human hepatoma cell line - PubMed. (2012). PubMed. [Link]

- Disposition and Excretion of 2-chlorodibenzofuran in the R

- A New Method for Determining Acute Toxicity in Animal Models - PMC - NIH. (2019).

- 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - NCBI Bookshelf. (1999).

- Oxidative stress and DNA damage induced by a drinking-water chlorination disinfection byproduct 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in mice - PubMed. (2008). PubMed. [Link]

- Animal Models in Toxicologic Research: Rodents | Request PDF. (2022).

- Induction of oxidative stress in murine cell lines by 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - PubMed. (2004). PubMed. [Link]

- Chlorodibenzofurans (CDFs) - Toxic Substance Portal - CDC. (n.d.). Agency for Toxic Substances and Disease Registry, CDC. [Link]

- DNA damage induced by the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in mice - PubMed. (1999). PubMed. [Link]

- DNA damage induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in HL-60 cells and purified DNA in vitro - PubMed. (1996). PubMed. [Link]

- Animal Models in Toxicologic Research: Rodents. (2022). Elsevier. [Link]

- Mechanism of action of aryl hydrocarbon receptor antagonists: Inhibition of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression. (1992). Houston Methodist Scholars. [Link]

- This compound | C12H7ClO | CID 527713 - PubChem. (n.d.). PubChem. [Link]

- Effects of 2-chlorodibenzofuran on fetal development in mice - PubMed. (1993). PubMed. [Link]

- In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegener

- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv

- [An outline of chloro-organic compound toxicology] - PubMed. (1991). PubMed. [Link]

- Identification of metabolites of 2-chlorodibenzofuran in the r

- This compound - gsrs. (n.d.).

- Teratogenic effects of polychlorinated dibenzofurans in combination in C57BL/6N mice. (1987). PubMed. [Link]

- Chapter 2 - Rodents model for toxicity testing and biomarkers. (2018).

- Auto-Induction Effect of Chloroxoquinoline on the Cytochrome P450 Enzymes of Rats Associated with CYP 3A and 1A. (2016). PLOS ONE. [Link]

- Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study - PubMed Central. (2023).

- Cytochrome P450 induction, uroporphyrinogen decarboxylase depression, porphyrin accumulation and excretion, and gender influence in a 3-week rat model of porphyria cutanea tarda - PubMed. (1997). PubMed. [Link]

- Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)

- The Aryl Hydrocarbon Receptor and the Nervous System. (2015). MDPI. [Link]

- Activation of the aryl hydrocarbon receptor with structurally diverse ligands suppresses class switch to immunoglobulin A - PMC - NIH. (2016).

- Structural Dynamics of Cytochrome P450 3A4 in the Presence of Substrates and Cytochrome P450 Reductase - PubMed. (2021). PubMed. [Link]

- Clinically Relevant Cytochrome P450 3A4 Induction Mechanisms and Drug Screening in Three-Dimensional Spheroid Cultures of Primary Human Hepatocytes - PubMed. (2020). PubMed. [Link]

Sources

- 1. Chlorodibenzofurans (CDFs) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Chlorodibenzofurans (CDFs) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 4. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disposition and excretion of 2-chlorodibenzofuran in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,6-Dichlorodibenzofuran | C12H6Cl2O | CID 53144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification of metabolites of 2-chlorodibenzofuran in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transformation of this compound by Pseudomonas sp. HH69 - PubMed [pubmed.ncbi.nlm.nih.gov]